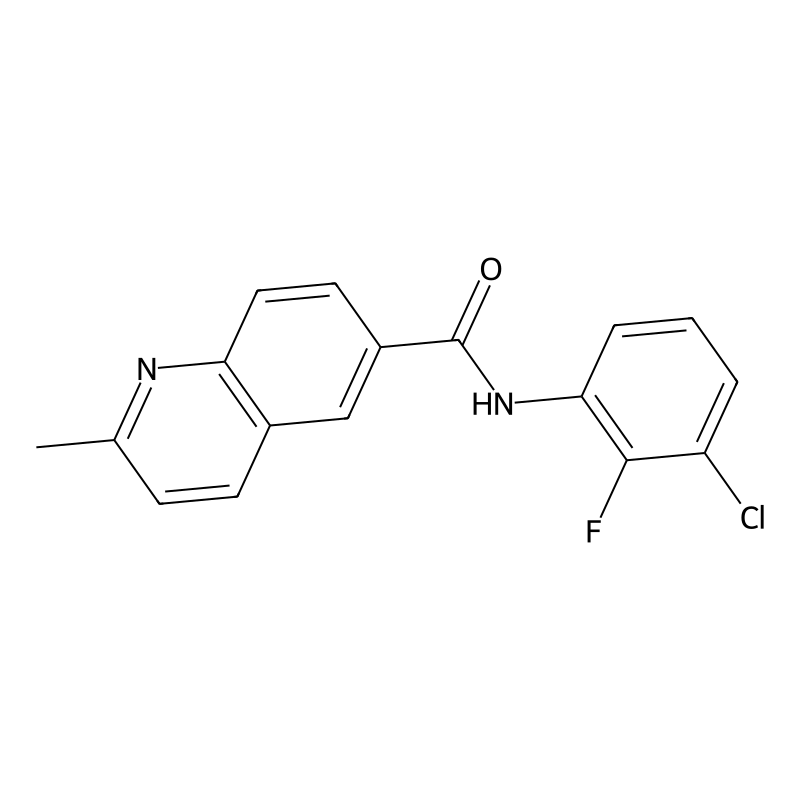

N-(3-chloro-2-fluorophenyl)-2-methylquinoline-6-carboxamide

Catalog No.

S7944997

CAS No.

M.F

C17H12ClFN2O

M. Wt

314.7 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(3-chloro-2-fluorophenyl)-2-methylquinoline-6-carboxamide

IUPAC Name

N-(3-chloro-2-fluorophenyl)-2-methylquinoline-6-carboxamide

Molecular Formula

C17H12ClFN2O

Molecular Weight

314.7 g/mol

InChI

InChI=1S/C17H12ClFN2O/c1-10-5-6-11-9-12(7-8-14(11)20-10)17(22)21-15-4-2-3-13(18)16(15)19/h2-9H,1H3,(H,21,22)

InChI Key

IHQNJTRGUZSZNN-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)F

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)F

N-(3-chloro-2-fluorophenyl)-2-methylquinoline-6-carboxamide is a compound that has attracted a lot of attention in the scientific community due to its potential applications in various fields of research and industry. This paper will focus on the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of N-(3-chloro-2-fluorophenyl)-2-methylquinoline-6-carboxamide.

N-(3-chloro-2-fluorophenyl)-2-methylquinoline-6-carboxamide, also known as CFMQ, is a quinoline-based compound that belongs to the class of kinase inhibitors. It was designed specifically to inhibit the activity of the protein kinase CK2, which plays a critical role in many cellular processes, including DNA replication, transcription, and cell signaling. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell death and inhibit tumor growth.

CFMQ is a white crystalline solid with a molecular weight of 353.78 g/mol. Its melting point is 265-267°C, and its boiling point is 633.7°C at 760 mmHg. It is soluble in DMSO, ethanol, and methanol, but insoluble in water.

CFMQ can be synthesized using several methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

CFMQ can be analyzed using various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS).

CFMQ has been shown to inhibit the activity of CK2 in vitro and in vivo. It can induce cell death and inhibit the growth of various types of cancer cells, including prostate cancer, breast cancer, and leukemia. CFMQ has also been shown to inhibit angiogenesis, the process by which new blood vessels form from existing ones, which is critical for tumor growth and metastasis.

CFMQ has been shown to have low toxicity in various in vitro and in vivo experiments. However, more studies are needed to determine its long-term safety in humans.

CFMQ has potential applications in many fields of research, including cancer research, enzymology, and drug discovery. Its ability to inhibit the activity of CK2 makes it an attractive candidate for the development of new cancer treatments.

Several studies have been conducted to investigate the potential applications of CFMQ. These studies have shown promising results, but more research is needed to fully understand the compound's mechanisms of action and potential uses.

CFMQ has the potential to be used in cancer therapy, drug discovery, and enzymology. Its inhibition of CK2 activity makes it an attractive candidate for the development of new cancer treatments, and its ability to inhibit angiogenesis may have applications in the treatment of other diseases, such as age-related macular degeneration.

Despite its promising potential, CFMQ has some limitations. One of the main challenges is the development of more selective CK2 inhibitors that target specific isoforms of the enzyme. In addition, more studies are needed to determine its long-term safety in humans and its potential for drug-drug interactions.

Some of the future directions for research on CFMQ include:

1. Development of more selective CK2 inhibitors that target specific isoforms of the enzyme.

2. Investigation of the compound's mechanisms of action and potential uses in other diseases.

3. Determination of its long-term safety in humans.

4. Development of new drug delivery systems to improve its efficacy and reduce its toxicity.

5. Exploration of its potential use in combination with other cancer treatments to enhance their effectiveness.

6. Investigation of its effects on other cellular processes besides CK2.

7. Testing of its efficacy in animal models to determine its potential for clinical applications.

8. Development of new synthetic routes for the compound that are more efficient and environmentally friendly.

9. Investigation of the compound's potential as a diagnostic tool for CK2-related diseases.

10. Exploration of its potential use in other fields of research, such as neurobiology and immunology.

1. Development of more selective CK2 inhibitors that target specific isoforms of the enzyme.

2. Investigation of the compound's mechanisms of action and potential uses in other diseases.

3. Determination of its long-term safety in humans.

4. Development of new drug delivery systems to improve its efficacy and reduce its toxicity.

5. Exploration of its potential use in combination with other cancer treatments to enhance their effectiveness.

6. Investigation of its effects on other cellular processes besides CK2.

7. Testing of its efficacy in animal models to determine its potential for clinical applications.

8. Development of new synthetic routes for the compound that are more efficient and environmentally friendly.

9. Investigation of the compound's potential as a diagnostic tool for CK2-related diseases.

10. Exploration of its potential use in other fields of research, such as neurobiology and immunology.

CFMQ is a compound with promising potential in various fields of research and industry. Its ability to inhibit the activity of CK2 makes it an attractive candidate for the development of new cancer treatments, and its ability to inhibit angiogenesis may have applications in other diseases. Despite its limitations, more studies are needed to fully understand its mechanisms of action and potential uses, and there are many exciting future directions for research on this compound.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

314.0622189 g/mol

Monoisotopic Mass

314.0622189 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds